![molecular formula C14H9BrF2O2 B14031728 [1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-bromo-2,2-difluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate typically involves the reaction of [1,1’-Biphenyl]-4-yl alcohol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-4-yl alcohol} + \text{2-bromo-2,2-difluoroacetyl chloride} \rightarrow \text{[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, recycling of reagents and solvents can be implemented to reduce waste and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted biphenyl derivatives.
Hydrolysis: Formation of [1,1’-Biphenyl]-4-yl alcohol and 2-bromo-2,2-difluoroacetic acid.
Reduction: Formation of [1,1’-Biphenyl]-4-yl 2,2-difluoroethanol.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the biphenyl group can enhance the compound’s binding affinity to target proteins, while the difluoroacetate moiety can improve its metabolic stability.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate: can be compared with other similar compounds such as:
[1,1’-Biphenyl]-4-yl acetate: Lacks the bromine and difluoro groups, resulting in different reactivity and applications.
[1,1’-Biphenyl]-4-yl 2-chloro-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[1,1’-Biphenyl]-4-yl 2,2-difluoroacetate:
The uniqueness of [1,1’-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate lies in its combination of the biphenyl group with the bromodifluoroacetate moiety, providing a balance of reactivity and stability that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C14H9BrF2O2 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C14H9BrF2O2/c15-14(16,17)13(18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
ANWAHJKDXDJHGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
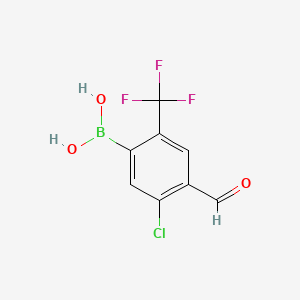
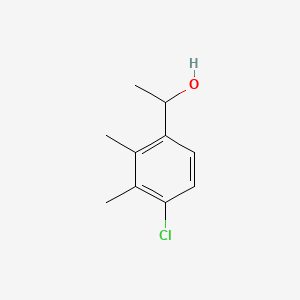
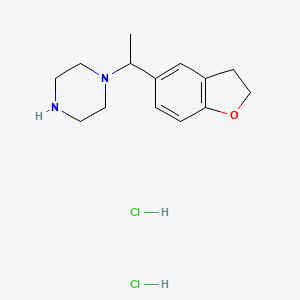
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

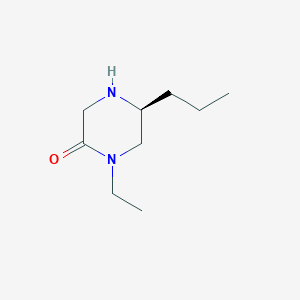
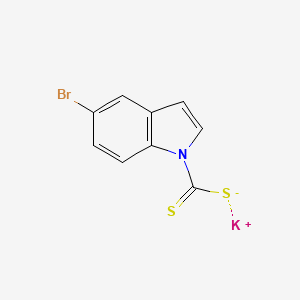
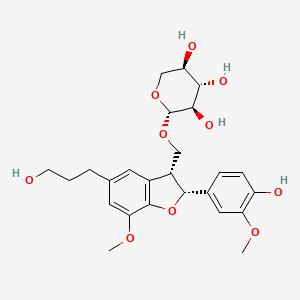


![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

